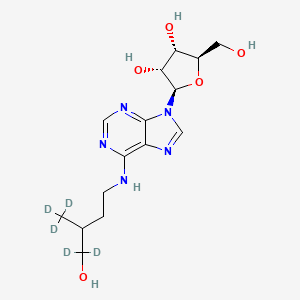
Dihydrozeatin Riboside-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrozeatin Riboside-d5 is a deuterated form of dihydrozeatin riboside, a type of cytokinin. Cytokinins are a class of plant hormones that promote cell division and growth. This compound is used in scientific research to study the metabolism and function of cytokinins in plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dihydrozeatin Riboside-d5 involves the incorporation of deuterium atoms into the dihydrozeatin riboside molecule. One efficient method for synthesizing deuterated dihydrozeatin and its riboside involves the use of deuterated reagents and solvents under controlled reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to handle deuterated compounds and ensure the incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrozeatin Riboside-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Dihydrozeatin Riboside-d5 has several applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of cytokinins.
Biology: It helps in understanding the role of cytokinins in plant growth and development.
Medicine: Research on cytokinins can lead to the development of new drugs and therapies.
Industry: It is used in agricultural research to improve crop yields and resistance to environmental stress
Wirkmechanismus
Dihydrozeatin Riboside-d5 exerts its effects by mimicking the action of natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a cascade of molecular events that promote cell division and growth. The molecular targets include various proteins and enzymes involved in the cytokinin signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trans-zeatin riboside
- Cis-zeatin riboside
- Isopentenyl adenine riboside
Uniqueness
Dihydrozeatin Riboside-d5 is unique due to the presence of deuterium atoms, which makes it a valuable tool in research. The deuterium atoms provide stability and allow for precise tracking of the compound in metabolic studies .
Conclusion
This compound is a significant compound in the study of cytokinins, offering insights into their chemical properties, biological functions, and potential applications in various fields. Its unique deuterated form makes it an invaluable tool for researchers.
Eigenschaften
Molekularformel |
C15H23N5O5 |
|---|---|
Molekulargewicht |
358.40 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[4,4,4-trideuterio-3-[dideuterio(hydroxy)methyl]butyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18)/t8?,9-,11-,12-,15-/m1/s1/i1D3,4D2 |
InChI-Schlüssel |
DBVVQDGIJAUEAZ-WSLGFIAHSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C([2H])([2H])O |
Kanonische SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



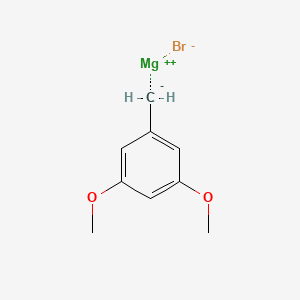

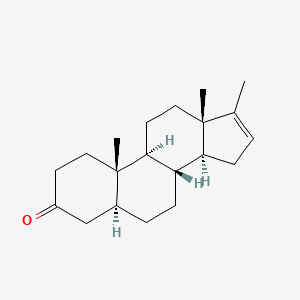
![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)
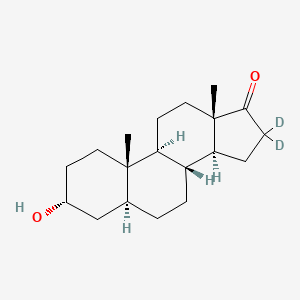
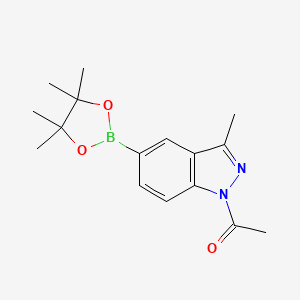

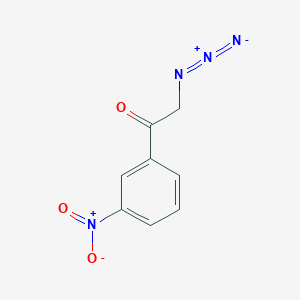

![tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13406163.png)
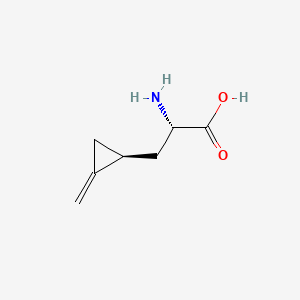
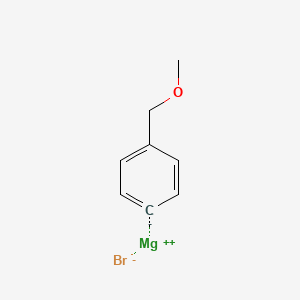
![(1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid](/img/structure/B13406180.png)
